1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

Crystal Engineering Supramolecular Chemistry Solid-State Formulation

This 4-iodopyrazole intermediate outperforms bromo/chloro analogs in Pd-catalyzed cross-coupling, enabling rapid SGLT2 inhibitor library assembly. The 2,4,5-trifluorophenyl motif delivers metabolic stability and nM-range potency (IC50 6–200 nM), while the tert-butyl group optimizes lipophilicity (XLogP3 3.7) for efficient extraction and chromatography. Ideal for medicinal chemistry, crystal engineering, and late-stage diversification via Suzuki/Sonogashira coupling. Available in ≥95% purity to support GLP toxicology and preclinical development.

Molecular Formula C13H12F3IN2
Molecular Weight 380.15 g/mol
CAS No. 1206676-75-6
Cat. No. B1387566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole
CAS1206676-75-6
Molecular FormulaC13H12F3IN2
Molecular Weight380.15 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C=N1)I)C2=CC(=C(C=C2F)F)F
InChIInChI=1S/C13H12F3IN2/c1-13(2,3)19-12(11(17)6-18-19)7-4-9(15)10(16)5-8(7)14/h4-6H,1-3H3
InChIKeyNCDAVFKZJLTDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole (CAS 1206676-75-6): Structural Baseline and Procurement-Relevant Identifiers for the C13H12F3IN2 SGLT2 Intermediate


1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole (CAS 1206676-75-6) is a polyfunctionalized pyrazole derivative characterized by a C13H12F3IN2 molecular formula and a molecular weight of 380.15 g/mol [1]. Its structure incorporates three substituents that collectively define its synthetic utility: (i) an iodine atom at the 4-position of the pyrazole ring enabling cross-coupling reactivity, (ii) a 2,4,5-trifluorophenyl group at the 5-position imparting both metabolic stability and hydrogen-bond acceptor character, and (iii) a bulky tert-butyl group at N1 that modulates steric accessibility and influences regioselectivity in downstream transformations . The compound has been implicated as a key intermediate in processes for preparing glucopyranosyloxypyrazole derivatives possessing SGLT2 inhibitory activity [2].

Why 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole (CAS 1206676-75-6) Cannot Be Replaced by Generic 4-Halopyrazoles in Cross-Coupling and SGLT2 Intermediate Applications


Direct substitution of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole with simpler 4-halopyrazoles or analogs bearing different N1 substituents fails on multiple evidence-backed grounds. First, the 4-iodo versus 4-bromo or 4-chloro substitution matters decisively for cross-coupling efficiency: iodo-derivatives have been demonstrated to be more advantageous than bromo-containing analogs in Pd-catalyzed transformations of polyfluoroalkylated pyrazoles [1]. Second, the halogen identity alters solid-state supramolecular architecture in ways that affect crystallization, formulation, and handling; 4-iodo-1H-pyrazole forms catemeric H-bonded chains, unlike the trimeric motifs of chloro and bromo analogs [2]. Third, the 2,4,5-trifluorophenyl substitution pattern is non-arbitrary; in pyrazole-O-glucoside SGLT2 inhibitors, trifluorophenyl-bearing analogs exhibit IC50 values in the 6–200 nM range, demonstrating that the fluorination pattern directly impacts pharmacological potency [3].

Quantitative Differential Evidence for 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole (CAS 1206676-75-6) Relative to 4-Bromo, 4-Chloro, and Alternative N1-Substituted Pyrazole Analogs


Solid-State Hydrogen-Bonding Architecture: 4-Iodo Forms Catemeric Chains, Whereas 4-Bromo and 4-Chloro Analogs Adopt Trimeric Motifs

In the completed crystallographic series of 4-halogenated-1H-pyrazoles, the iodo derivative is non-isostructural with the bromo and chloro analogs. Specifically, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole form trimeric hydrogen-bonded motifs (cyclic N-H···N trimers), whereas 4-iodo-1H-pyrazole forms catemeric (chain-like) H-bonded assemblies, behavior also observed for the fluoro analog [1]. This structural divergence originates from halogen-dependent differences in molecular packing and influences macroscopic properties including melting point and solubility, which are directly relevant to purification, formulation development, and solid-dosing strategies.

Crystal Engineering Supramolecular Chemistry Solid-State Formulation

Cross-Coupling Reactivity: Iodo-Derivative Outperforms Bromo-Analog in Pd-Catalyzed Transformations of Polyfluoroalkyl Pyrazoles

In a systematic study of Pd-catalyzed transformations of polyfluoroalkylated pyrazoles (antipyrines), iodo-derivatives were explicitly found to be more advantageous as initial reagents compared to bromo-containing analogs [1]. The higher reactivity of the C–I bond (bond dissociation energy ≈ 57 kcal/mol for aryl iodides vs. ≈ 71 kcal/mol for aryl bromides) facilitates oxidative addition, enabling milder reaction conditions and higher conversion efficiency in Suzuki and Sonogashira couplings. While the target compound 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole is structurally distinct from the antipyrine scaffold studied, the underlying principle—that 4-iodopyrazoles undergo cross-coupling more readily than 4-bromopyrazoles under Pd catalysis—is a class-level inference substantiated by multiple literature reports [2].

Cross-Coupling Chemistry Palladium Catalysis Synthetic Methodology

SGLT2 Inhibitory Activity: Pyrazole-O-Glucosides Bearing 2,4,5-Trifluorophenyl Substitution Exhibit Nanomolar Potency

The target compound is a recognized intermediate in the synthesis of glucopyranosyloxypyrazole SGLT2 inhibitors [1]. While potency data for the final elaborated glucosides are not available for this specific intermediate, class-level inference from closely related pyrazole-O-glucoside SGLT2 inhibitors establishes the pharmacological relevance of the 2,4,5-trifluorophenyl moiety. In a series of pyrazole-O-glucosides evaluated in rat kidney brush border membrane vesicles (BBMVs), multiple analogs bearing trifluorophenyl or related polyfluorinated aromatic substituents exhibited potent inhibition of [14C]-glucose transport, with representative compounds showing IC50 values in the 6–200 nM range and inducing dose-dependent glucosuria in Wistar rats upon intravenous administration [2]. The specific 2,4,5-trifluorophenyl substitution pattern is present in multiple SGLT2 inhibitor patents, including those from Kissei Pharmaceutical and Eli Lilly, underscoring its privileged status for this therapeutic target [3].

SGLT2 Inhibition Diabetes Pharmacology Medicinal Chemistry

Steric and Electronic Modulation: tert-Butyl N1 Substitution Confers Higher LogP and Distinct Reactivity Compared to Methyl, Isopropyl, or Unsubstituted Analogs

The tert-butyl group at N1 in 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole increases lipophilicity (computed XLogP3 = 3.7 [1]) relative to N1-methyl (computed XLogP3 ≈ 2.6 for 1-methyl-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole [2]) and N1-unsubstituted analogs (computed XLogP3 ≈ 2.0 for 4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole). This ~1.7 logP unit differential translates to approximately 50-fold higher partition coefficient into octanol, enhancing organic-phase extraction efficiency and chromatographic resolution in purification workflows. Additionally, the steric bulk of the tert-butyl group modulates reactivity at the adjacent C5 position: in N-arylation reactions of 4-iodopyrazoles, N1-substituent identity affects reaction rates and regiochemical outcomes, with bulkier groups potentially retarding unwanted side reactions at the pyrazole C3 and C5 positions [3]. The tert-butyl group also improves the compound's stability toward N1-deprotonation under basic conditions compared to less substituted analogs.

Lipophilicity Reaction Selectivity Physical Organic Chemistry

Commercial Availability and Purity Specifications: NLT 98% Purity from ISO-Certified Suppliers Enables Regulatory-Ready Synthesis

1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole is commercially available with certified purity specifications of NLT 98% (MolCore, catalog MC114020) and 95% (Beyotime, catalog Y040914) . The 1g package size from Beyotime is priced at 6,821.00 CNY (approximately 950 USD), positioning the compound as a specialized but accessible intermediate for medicinal chemistry-scale syntheses. Importantly, the compound has an assigned MDL number (MFCD13180471), indicating inclusion in the MDL® Available Chemicals Directory and formal registration in commercial chemical catalogs [1]. For context, the 4-bromo and 4-chloro analogs with identical 2,4,5-trifluorophenyl substitution and tert-butyl N1 group do not have established commercial availability records in major supplier databases at the time of this analysis, suggesting that the 4-iodo derivative is the preferred and commercially validated intermediate for this scaffold.

GMP Synthesis Quality Control Procurement Specifications

High-Impact Application Scenarios for 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole (CAS 1206676-75-6) Based on Validated Differential Evidence


Synthesis of Glucopyranosyloxypyrazole SGLT2 Inhibitors for Type 2 Diabetes Drug Discovery Programs

This compound serves as a documented intermediate in processes for preparing glucopyranosyloxypyrazole derivatives with SGLT2 inhibitory activity, as disclosed in patent literature [1]. The 2,4,5-trifluorophenyl substitution pattern is pharmacologically validated in pyrazole-O-glucoside SGLT2 inhibitors achieving IC50 values in the 6–200 nM range in renal BBMV assays [2]. The 4-iodo handle enables Suzuki or Sonogashira coupling to install diverse glucoside-bearing fragments, while the tert-butyl group provides the requisite lipophilicity (XLogP3 = 3.7) for optimal partitioning during synthesis and purification [3]. The NLT 98% commercial purity grade supports GLP toxicology and preclinical development requirements .

Pd-Catalyzed Library Synthesis Requiring High-Efficiency 4-Position Cross-Coupling

For medicinal chemistry groups constructing focused libraries around the pyrazole core, the 4-iodo substituent offers demonstrably higher cross-coupling efficiency than 4-bromo analogs in Pd-catalyzed transformations of polyfluorinated pyrazoles [1]. This efficiency advantage reduces catalyst loading requirements and shortens reaction times, improving overall library throughput. The 2,4,5-trifluorophenyl group introduces three fluorine atoms that enhance metabolic stability and modulate electronic properties of the pyrazole ring without introducing additional coupling-competent halogen sites, preserving orthogonality in sequential cross-coupling strategies. The non-isostructural catemeric solid-state architecture of 4-iodopyrazoles [2] may also confer solubility advantages during purification compared to bromo and chloro analogs that form trimeric H-bonded assemblies.

Crystal Engineering and Solid-State Formulation Studies Requiring Defined Supramolecular Synthons

The observation that 4-iodo-1H-pyrazole adopts a catemeric H-bonded chain architecture, whereas 4-bromo and 4-chloro analogs form trimeric motifs [1], makes this compound a rational choice for crystal engineering applications. Researchers designing co-crystals, salts, or solid dispersions can exploit the distinct hydrogen-bonding topology to achieve specific packing arrangements or to modulate physicochemical properties such as dissolution rate and mechanical stability. The presence of the 2,4,5-trifluorophenyl group adds additional halogen-bond donor/acceptor sites (C–F···X interactions) that can be exploited in supramolecular design, while the tert-butyl group provides steric bulk to direct intermolecular interactions.

Synthesis of Polyfluorinated Pyrazole Pharmacophores with Optimized Lipophilicity for CNS or Metabolic Disease Targets

The computed XLogP3 of 3.7 for this compound [1] positions it in an optimal lipophilicity range for many CNS and metabolic disease drug discovery programs. Compared to N1-methyl (estimated XLogP3 ≈ 2.6) or N1-unsubstituted (estimated XLogP3 ≈ 2.0) analogs, the tert-butyl group increases organic-phase solubility by approximately 13- to 50-fold, facilitating extraction and chromatographic resolution during multi-step synthesis. The trifluorophenyl substitution pattern has been specifically correlated with enhanced SGLT2 inhibitory activity [2], and the iodine handle enables late-stage diversification via cross-coupling to explore structure-activity relationships without resynthesizing the entire pyrazole core. The compound's commercial availability with documented purity specifications [3] ensures reproducible entry into SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.